molecular formula C17H20N6O2 B10993864 1'-ethyl-N-(6-methoxypyridin-3-yl)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

1'-ethyl-N-(6-methoxypyridin-3-yl)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B10993864
M. Wt: 340.4 g/mol
InChI Key: NZPFRYDEPOAILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine and pyrazole rings

Preparation Methods

The synthesis of 1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the modified pyrazole and pyridine rings to form the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Scientific Research Applications

1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-N-(6-methoxypyridin-3-yl)methylpiperidin-4-amine: This compound shares the pyridine ring but differs in the presence of the piperidine ring instead of the pyrazole ring.

    3,5-dimethylpyrazole: A simpler compound that contains the pyrazole ring but lacks the pyridine ring and other functional groups.

    6-methoxypyridin-3-yl derivatives: Compounds that share the methoxypyridine structure but differ in other substituents.

The uniqueness of 1’-ethyl-N-(6-methoxypyridin-3-yl)-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its combined structure of pyridine and pyrazole rings, along with specific functional groups that confer unique chemical and biological properties.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(6-methoxypyridin-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H20N6O2/c1-5-23-11(3)16(10(2)22-23)13-8-14(21-20-13)17(24)19-12-6-7-15(25-4)18-9-12/h6-9H,5H2,1-4H3,(H,19,24)(H,20,21)

InChI Key

NZPFRYDEPOAILU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=CN=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.